molecular formula C10H9ClO3 B8058798 Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate

Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B8058798
M. Wt: 212.63 g/mol
InChI Key: FPDTUVJJGZJASX-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 7-chloro-2,3-dihydrobenzofuran and methyl chloroformate.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is used as a building block in organic synthesis, facilitating the creation of complex molecules. Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets and pathways. Medicine: Research indicates its potential use in developing pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammation. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

  • 7-Chloro-2,3-dihydrobenzofuran: A closely related compound without the carboxylate group.

  • Methyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate: A structural analog with a different functional group.

  • 7-Chloro-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with a carboxylic acid group.

Uniqueness: Methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.

Properties

IUPAC Name

methyl 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDTUVJJGZJASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(O1)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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